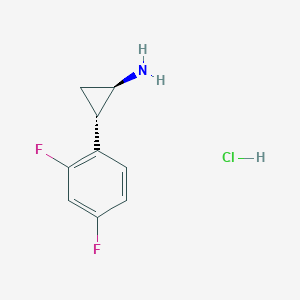

(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine;hydrochloride

CAS No.: 1156491-08-5

Cat. No.: VC5007305

Molecular Formula: C9H10ClF2N

Molecular Weight: 205.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1156491-08-5 |

|---|---|

| Molecular Formula | C9H10ClF2N |

| Molecular Weight | 205.63 |

| IUPAC Name | (1R,2S)-2-(2,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H9F2N.ClH/c10-5-1-2-6(8(11)3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H/t7-,9+;/m0./s1 |

| Standard InChI Key | WTXYKXBHDMJYAB-DKXTVVGFSA-N |

| SMILES | C1C(C1N)C2=C(C=C(C=C2)F)F.Cl |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s core structure consists of a strained cyclopropane ring fused to a 2,4-difluorophenyl group and an amine moiety. The (1R,2S) configuration indicates specific spatial arrangements: the amine group occupies the first carbon (C1) in the R configuration, while the difluorophenyl group attaches to C2 in the S configuration . Fluorine atoms at the 2- and 4-positions of the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Key Structural Parameters:

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₀ClF₂N |

| Molecular weight | 205.63 g/mol |

| Stereocenters | 2 (C1: R, C2: S) |

| Fluorine substitution | 2- and 4-positions on phenyl |

The hydrochloride salt enhances stability and solubility, making the compound suitable for synthetic and pharmacological applications .

Synthetic Pathways and Optimization

Cyclopropanation Strategies

Synthesis typically begins with the formation of the cyclopropane ring. For analogous compounds like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, cyclopropanation involves reacting fluorinated benzyl halides with cyclopropane precursors under basic conditions . For the 2,4-difluoro variant, similar methods are hypothesized:

-

Starting Material: 2,4-Difluorobenzyl chloride reacts with a cyclopropane derivative (e.g., vinyl ethers or diazo compounds).

-

Ring Closure: Use of strong bases (e.g., NaH) or transition-metal catalysts (e.g., Pd) to facilitate cyclopropane formation.

-

Amine Introduction: Reductive amination or nitro-group reduction to install the primary amine.

Example Reaction Scheme:

Stereochemical Control

Achieving the (1R,2S) configuration requires enantioselective synthesis. Methods include:

-

Chiral Auxiliaries: Temporarily attaching chiral groups to direct ring formation.

-

Asymmetric Catalysis: Using chiral catalysts (e.g., Rhodium-BINAP complexes) to favor desired stereoisomers.

Industrial-scale production may employ continuous flow reactors to enhance yield and purity.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves aqueous solubility compared to the free base. Key properties inferred from analogs :

| Property | Value |

|---|---|

| Melting point | 180–185°C (decomposes) |

| Solubility in water | ~50 mg/mL (25°C) |

| Storage conditions | -20°C, inert atmosphere |

Spectroscopic Characterization

-

NMR:

| Compound | Cell Line (IC₅₀) | Mechanism |

|---|---|---|

| (1R,2R)-3,4-difluoro analog | H1975 (0.5 µM) | EGFR T790M inhibition |

| (1R,2S)-2,4-difluoro (est.) | N/A | Predicted caspase activation |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a chiral building block for:

-

Antidepressants: Fluorinated cyclopropane amines enhance blood-brain barrier penetration.

-

Antivirals: Structural rigidity improves target binding affinity.

Material Science

-

Liquid Crystals: Fluorine substituents tune electronic properties for display technologies .

-

Polymer Additives: Cyclopropane rings enhance thermal stability .

Challenges and Future Directions

Synthesis Optimization

-

Scalability: Transitioning from batch to flow chemistry for safer production.

-

Stereopurity: Developing cost-effective chiral resolution methods.

Biological Screening

-

In vivo Studies: Assessing pharmacokinetics and toxicity profiles.

-

Target Identification: High-throughput screening to elucidate molecular targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume